
(2-Chloro-5-methoxypyridin-4-yl)boronic acid
概要
説明
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 . It is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” can be represented by the InChI string: InChI=1S/C6H7BClNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3,10-11H,1H3 . The molecular weight of the compound is 187.39 g/mol .
Chemical Reactions Analysis
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines . The exact chemical reactions involving this compound are not widely documented in the literature.
科学的研究の応用
Radioligand Synthesis for Imaging Orexin-2 Receptor : (Gao, Wang, & Zheng, 2016) discussed the synthesis of MK-1064 using 5-(chloropyridin-3-yl)boronic acid. This compound is significant in the field of positron emission tomography (PET), as it is used for imaging the orexin-2 receptor, which is important in sleep-wake disorders.
Fluorescence Quenching Studies for Sensor Design : Research by (Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), a derivative of (2-Chloro-5-methoxypyridin-4-yl)boronic acid. These findings are vital for sensor design, particularly in the development of fluorescence-based sensors.
Investigations in Fluorescence Quenching Mechanism : The work by (Geethanjali et al., 2015) analyzed the fluorescence quenching mechanism of boronic acid derivatives, including (2-Chloro-5-methoxypyridin-4-yl)boronic acid, which is essential in understanding the photophysical properties of these compounds.
Sugar Sensing and Continuous Glucose Monitoring : A study by (Geethanjali et al., 2017) investigated the binding ability of boronic acid derivatives with sugars, which is crucial for the development of non-enzymatic continuous glucose monitoring (CGM) systems.
Exploration of Fluorescence Quenching Mechanisms : Research by (Geethanjali, Nagaraja, & Melavanki, 2015) further explored the fluorescence quenching mechanisms of 5-chloro-2-methoxyphenylboronic acid and other derivatives, contributing to the understanding of their biologically active fluorescent properties.
Safety and Hazards
将来の方向性
The use of boronic acids in medicinal chemistry is a fairly recent development, and most of their biological activities have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of compounds like “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is likely to continue and expand in the future.
作用機序
Target of Action
The primary target of the compound 2-Chloro-5-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-5-methoxypyridine-4-boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 2-Chloro-5-methoxypyridine-4-boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that it may have unique properties that affect its bioavailability .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methoxypyridine-4-boronic acid’s action are primarily seen in the formation of new carbon–carbon bonds during the SM coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methoxypyridine-4-boronic acid can be influenced by various environmental factors. For instance, the concentration of the boronic acid can affect the yield of the SM coupling reaction . A slow, syringe-pump addition of the boronic acid can restore the yield of the cross-coupled product .
特性
IUPAC Name |
(2-chloro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYQJUSSTXMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674363 | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072945-98-2 | |
| Record name | B-(2-Chloro-5-methoxy-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



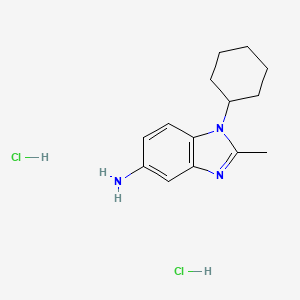
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
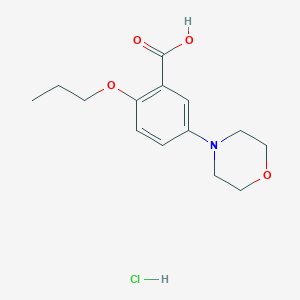
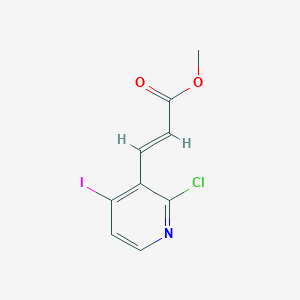

![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
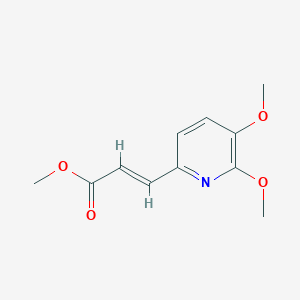
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)

![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1421170.png)

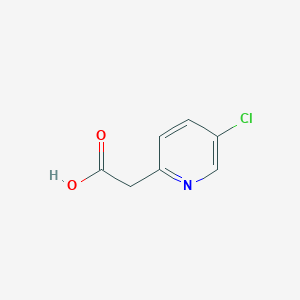
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)